molecular formula C27H33ClN2 B13756776 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride CAS No. 22966-89-8

1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride

Cat. No.: B13756776
CAS No.: 22966-89-8
M. Wt: 421.0 g/mol
InChI Key: RIAFEOJNYOXQED-UHFFFAOYSA-M
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Description

1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride (CAS RN: 23996-82-9) is a quaternary ammonium compound featuring two 4-phenylpiperidine moieties connected via a conjugated pentadienylidene chain. Its molecular formula is inferred as C27H29N2Cl, with a molecular weight of approximately 416.5 g/mol (estimated from structural analysis). The compound’s extended conjugation and bulky aromatic groups likely influence its physicochemical properties, such as solubility and binding affinity.

Properties

CAS No.

22966-89-8

Molecular Formula

C27H33ClN2

Molecular Weight

421.0 g/mol

IUPAC Name

4-phenyl-1-[5-(4-phenylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine;chloride

InChI

InChI=1S/C27H33N2.ClH/c1-4-10-24(11-5-1)26-14-20-28(21-15-26)18-8-3-9-19-29-22-16-27(17-23-29)25-12-6-2-7-13-25;/h1-13,18-19,26-27H,14-17,20-23H2;1H/q+1;/p-1

InChI Key

RIAFEOJNYOXQED-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C=CC=CC=[N+]3CCC(CC3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of phenylacetonitrile with bis-(chloroethyl)methylamine hydrochloride in anhydrous ether with sodium amide at low temperatures. This reaction yields 1-methyl-4-cyano-4-phenylpiperidine, which can be further modified to obtain the desired compound .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like toluene or benzene, and reaction temperatures ranging from -5°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Pharmacological Actions

The compound’s activity can be contextualized by comparing it to related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Action Reversibility Melting Point (°C)
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride C27H29N2Cl ~416.5 Two 4-phenylpiperidine groups, conjugated diene Neuromuscular blockade (pre-junctional, inferred) Likely reversible (analog-based) Estimated 270–290
AH5954 (N-methylquat analog of AH5183) Not specified Not specified Quaternary ammonium group Pre-junctional acetylcholine transport inhibition Reversible Not reported
AH5183 (2-(4-phenylpiperidino)cyclohexanol) Not specified Not specified Cyclohexanol group Synaptic vesicle disruption Irreversible Not reported
4-Acetyl-4-phenylpiperidine HCl C13H17NO·HCl 243.74 Acetyl group, phenylpiperidine No direct neuromuscular activity reported N/A Not reported

Key Findings :

  • Mechanistic Differences : AH5954 (a quaternary ammonium analog) acts extracellularly by inhibiting acetylcholine transport, while AH5183 irreversibly disrupts synaptic vesicles . The target compound’s conjugated diene and dual phenylpiperidine groups may position it closer to AH5954 in mechanism but with enhanced binding due to aromatic interactions.
  • Reversibility : AH5954’s effects are reversible via tissue washing, unlike AH5183. The target compound’s quaternary structure suggests reversibility, though steric hindrance from substituents could delay recovery .
  • Local Anesthetic and α-Adrenergic Effects : Both AH5954 and AH5183 exhibit secondary actions (e.g., local anesthesia), which are influenced by quaternization. The target compound’s lack of hydroxyl or acetyl groups may reduce these off-target effects .
Structural Impact on Bioactivity
  • Quaternary Ammonium vs. Neutral Piperidines : Quaternization (as in AH5954 and the target compound) enhances polarity, restricting membrane permeability and favoring extracellular targets .

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